molecular formula C6H8O6 B032821 Glyceryl triformate CAS No. 32765-69-8

Glyceryl triformate

Cat. No.: B032821
CAS No.: 32765-69-8
M. Wt: 176.12 g/mol
InChI Key: UFTFJSFQGQCHQW-UHFFFAOYSA-N
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Description

Triglycerides are a type of lipid, or fat, found in your blood. They are the most common type of fat in the body and are used to store excess energy from your diet. Chemically, triglycerides are esters derived from glycerol and three fatty acids . They are the main constituents of body fat in humans and other animals, as well as vegetable fat . Triglycerides play a crucial role in metabolism as energy sources and transporters of dietary fat.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triglycerides can be synthesized through the esterification of glycerol with fatty acids. This reaction typically involves heating glycerol with fatty acids in the presence of an acid catalyst, such as sulfuric acid . The reaction can be represented as follows:

Glycerol+3Fatty AcidsTriglyceride+3Water\text{Glycerol} + 3 \text{Fatty Acids} \rightarrow \text{Triglyceride} + 3 \text{Water} Glycerol+3Fatty Acids→Triglyceride+3Water

Industrial Production Methods: Industrially, triglycerides are produced through the transesterification of vegetable oils or animal fats. This process involves reacting the fat or oil with an alcohol (usually methanol or ethanol) in the presence of a catalyst (such as sodium hydroxide or potassium hydroxide) to produce glycerol and fatty acid esters . This method is commonly used in the production of biodiesel.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Triglycerides have a wide range of applications in scientific research:

Biological Activity

Glyceryl triformate, also known as triglyceride, is an important compound in biological systems, primarily serving as a major form of storage and transport for fatty acids within cells and in plasma. This article aims to explore the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

Overview of this compound

This compound is formed from glycerol and three fatty acid molecules through esterification. It plays a crucial role in energy metabolism, lipid storage, and cellular signaling. The compound is prevalent in various biological contexts, including its involvement in metabolic pathways and its impact on cellular functions.

Key Biological Activities

  • Energy Storage and Metabolism
    • This compound serves as a primary energy reserve in adipose tissue. When energy is required, triglycerides are broken down into glycerol and free fatty acids through lipolysis.
    • The fatty acids can then enter the Krebs cycle for ATP production, highlighting their importance in energy metabolism.
  • Cellular Signaling
    • Triglycerides influence several signaling pathways related to metabolism and inflammation. For instance, they can modulate insulin sensitivity and are implicated in the development of insulin resistance when present in excess.
  • Role in Inflammatory Responses
    • Research indicates that triglycerides can affect inflammatory processes. Elevated levels of triglycerides are associated with increased inflammatory markers, which may contribute to conditions such as cardiovascular diseases.

Case Study 1: Triglycerides and Cardiovascular Health

A study involving patients with hypertriglyceridemia found that high levels of triglycerides correlate with an increased risk of cardiovascular events. The study emphasized the need for managing triglyceride levels through lifestyle modifications and pharmacological interventions to mitigate cardiovascular risks .

Case Study 2: Triglycerides in Diabetes Management

Another study explored the role of triglycerides in type 2 diabetes management. It demonstrated that patients with lower triglyceride levels exhibited improved glycemic control and reduced insulin resistance. This underscores the importance of monitoring triglyceride levels in diabetic patients .

Research Findings

Recent research has focused on the metabolic pathways involving this compound:

  • Triglyceride Synthesis : Diacylglycerol acyltransferase (DGAT) enzymes play a pivotal role in synthesizing triglycerides from glycerol and fatty acids. Studies have shown that DGAT1 and DGAT2 have distinct physiological functions related to triglyceride metabolism .
  • Impact on Lipid Profiles : A study highlighted that dietary modifications leading to reduced triglyceride intake resulted in favorable lipid profiles among participants, suggesting a direct relationship between dietary fats and triglyceride levels .

Data Table: Biological Effects of this compound

Biological ActivityEffect on HealthReference
Energy StorageMajor energy reserveMedChemExpress
Insulin SensitivityModulates glucose metabolismResearchGate
Inflammatory ResponseLinked to cardiovascular riskNature
Diabetes ManagementImproves glycemic controlWiley Online Library

Properties

IUPAC Name

2,3-diformyloxypropyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-3-10-1-6(12-5-9)2-11-4-8/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTFJSFQGQCHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COC=O)OC=O)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801029629
Record name 1,2,3-Propanetriyl triformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801029629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32765-69-8
Record name 1,2,3-Propanetriol, 1,2,3-triformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32765-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl triformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032765698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetriyl triformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801029629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-Propanetriol, 1,2,3-triformate
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Record name GLYCERYL TRIFORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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